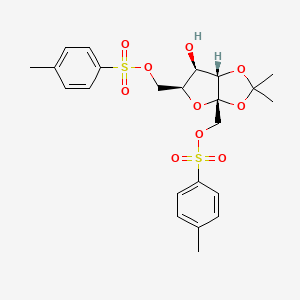

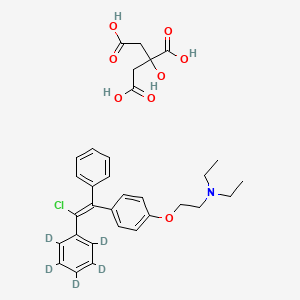

![molecular formula C18H34CaN2O10 B565455 Pantothenic Acid-[13C3,15N] Hemicalcium Salt CAS No. 356786-94-2](/img/structure/B565455.png)

Pantothenic Acid-[13C3,15N] Hemicalcium Salt

Vue d'ensemble

Description

Pantothenic Acid-[13C3,15N] Hemicalcium Salt, also known as β-Alanine-1,2,3-13C3-15N, is a stable isotope labelled form of Pantothenic Acid . It is an essential water-soluble B vitamin that functions as the obligate precursor of coenzyme A (CoA) .

Molecular Structure Analysis

The molecular formula of Pantothenic Acid-[13C3,15N] Hemicalcium Salt is 2 13C3 C6 H16 15N O5 . Ca . The molecular weight is 484.47 .Applications De Recherche Scientifique

Pharmaceutical Toxicology

Pantothenic Acid-13C3,15N Hemicalcium Salt is used as a reference standard in pharmaceutical toxicology . It is crucial for the development and validation of analytical methods used to quantify drug concentrations in biological matrices, which is essential for toxicokinetic and pharmacokinetic studies.

Cell Culture Media Supplement

D-Pantothenic acid, the non-isotopic form of this compound, is often added to cell culture media . It is an essential vitamin required for the synthesis of coenzyme-A (CoA) and the metabolism of proteins, carbohydrates, and fats. The isotopically labeled version could be used in studies to better understand these metabolic pathways.

Metabolic Studies

The isotopic labeling of Pantothenic Acid-13C3,15N Hemicalcium Salt makes it a valuable tool in metabolic studies . It can be used to trace the metabolic pathways of pantothenic acid and its role in the synthesis of coenzyme A (CoA), which is involved in numerous biological processes, including the metabolism of carbohydrates, lipids, proteins, and nucleic acids.

Nutritional Research

Pantothenic Acid-13C3,15N Hemicalcium Salt can be used in nutritional research to study the absorption, distribution, metabolism, and excretion (ADME) of pantothenic acid . The isotopic labels allow for the precise tracking of the compound in biological systems, providing valuable insights into its nutritional role and importance.

Bioavailability and Bioequivalence Studies

In pharmaceutical research, Pantothenic Acid-13C3,15N Hemicalcium Salt can be used in bioavailability and bioequivalence studies . These studies are critical in drug development to determine the rate and extent to which the active ingredient or active moiety is absorbed and becomes available at the site of action.

Stable Isotope Labeling in Mass Spectrometry (SILMS)

Pantothenic Acid-13C3,15N Hemicalcium Salt can be used in SILMS, a technique used in mass spectrometry to quantify the relative abundance of molecules . The isotopic labels (13C and 15N) provide a unique mass shift that can be detected and quantified, allowing for the precise measurement of pantothenic acid in complex mixtures.

Mécanisme D'action

Target of Action

The primary target of Pantothenic Acid-13C3,15N Hemicalcium Salt is the biochemical pathway that synthesizes Coenzyme A (CoA) . CoA is a crucial molecule in numerous biological processes, including the metabolism of carbohydrates, lipids, proteins, and nucleic acids .

Mode of Action

As a labeled form of D-Pantothenic acid , this compound functions as an obligate precursor of CoA . It interacts with its targets by participating in the synthesis of CoA, thereby influencing the metabolic processes that CoA regulates .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of CoA . CoA plays a key role in the citric acid cycle (also known as the Krebs cycle), fatty acid synthesis and oxidation, and the modulation of protein function through acetylation .

Pharmacokinetics

As a water-soluble b vitamin , it is likely to have good bioavailability and be excreted in the urine when consumed in excess.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis of CoA . By contributing to CoA production, it influences numerous metabolic processes, including the metabolism of carbohydrates, lipids, proteins, and nucleic acids .

Action Environment

As a water-soluble vitamin , its stability and efficacy may be influenced by factors such as pH, temperature, and the presence of other compounds.

Propriétés

IUPAC Name |

calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRRAEDIIGNDNU-OGFXRTJISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16CaNO5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pantothenic Acid-13C3,15N Hemicalcium Salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

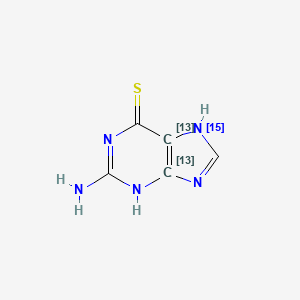

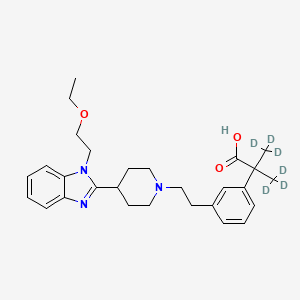

![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)

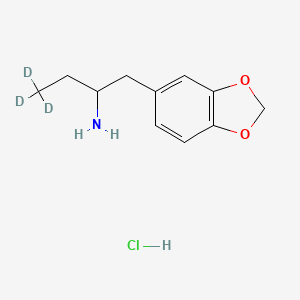

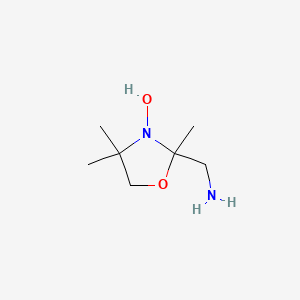

![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)